molecular formula C19H19N3O2 B6915984 N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide

Cat. No.: B6915984
M. Wt: 321.4 g/mol
InChI Key: FWXNIAJISZZZML-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide typically involves the condensation of o-phenylenediamine with various reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives, each with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the oxane-2-carboxamide group further enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(17-10-3-4-11-24-17)20-14-7-5-6-13(12-14)18-21-15-8-1-2-9-16(15)22-18/h1-2,5-9,12,17H,3-4,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNIAJISZZZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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